Product packaging for Sodium gallate(Cat. No.:CAS No. 2053-21-6)

Sodium gallate

Cat. No.: B1262042
CAS No.: 2053-21-6
M. Wt: 192.1 g/mol
InChI Key: FZHLWVUAICIIPW-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Gallate Chemistry

The history of gallate chemistry is intrinsically linked to its parent compound, gallic acid. Gallic acid, a trihydroxybenzoic acid, has been known for centuries and is found in a variety of plants, including gallnuts, sumac, tea leaves, and oak bark. wikipedia.org Its name originates from oak galls, which were historically used to prepare tannic acid. wikipedia.org

Ancient civilizations were aware of the properties of gallic acid, even without understanding its chemical nature. Pliny the Elder (23–79 AD) documented the use of gallic acid to detect the adulteration of verdigris and its application in producing dyes. wikipedia.org A significant historical application of gallic acid was in the formulation of iron gall ink, the standard writing and drawing ink in Europe from the 12th to the 19th centuries. wikipedia.orgscienceinschool.orgscienceinschool.org This ink was created by mixing crushed oak galls with water to produce tannic acid, which was then combined with ferrous sulfate (B86663) (green vitriol) and a binder like gum arabic. wikipedia.org

The formal scientific study of gallic acid began in 1786 with the work of Swedish chemist Carl Wilhelm Scheele. wikipedia.org In 1818, French chemist Henri Braconnot developed a simpler method for purifying gallic acid from galls. wikipedia.org The chemistry of gallic acid and its derivatives, collectively known as gallates, continued to be explored throughout the 19th and 20th centuries.

The evolution of gallate chemistry saw a shift from its historical uses to a more nuanced understanding of its chemical properties and potential applications. Research in the mid-20th century began to uncover the coordination chemistry of gallic acid with various metal ions. mdpi.com Early studies between 1954 and 1985 focused on the interactions of gallic acid with metals like titanium, molybdenum, iron, calcium, magnesium, and zinc. mdpi.com

The development of advanced analytical techniques, such as computational modeling and spectroscopy, from 2008 to 2016, allowed for a more refined understanding of these metal-gallate complexes. mdpi.com This deeper knowledge has paved the way for the use of gallates in diverse fields, including cultural heritage preservation and antioxidant research. mdpi.com The synthesis of sodium gallate is achieved by reacting gallic acid, often extracted from plant sources or industrial waste, with sodium hydroxide (B78521). chembk.com

Significance of this compound in Contemporary Chemical Science

This compound (C₇H₅NaO₅) is the organic sodium salt of gallic acid. evitachem.comnih.gov It is a white crystalline powder that is highly soluble in water. chembk.com This high solubility is a key feature that distinguishes it from its parent compound, gallic acid, and contributes to its utility in various applications. smolecule.com

In contemporary chemical science, this compound is recognized for its multifaceted properties, primarily stemming from the multiple hydroxyl groups in its structure. smolecule.com These functional groups are crucial for its biological activities. The significance of this compound is evident in several key areas:

Antioxidant Properties: A primary area of interest is its role as an antioxidant. evitachem.comnih.gov The hydroxyl groups on the benzene (B151609) ring enable this compound to scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. evitachem.comsmolecule.com This antioxidant mechanism involves the donation of hydrogen atoms to neutralize free radicals. evitachem.com

Enzyme Inhibition: this compound has been shown to inhibit various enzymes, including lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways. evitachem.comsmolecule.com This suggests its potential for anti-inflammatory applications. evitachem.com It also acts as an inhibitor for other enzymes like arachidonate (B1239269) 15-lipoxygenase. evitachem.comnih.gov

Complex Formation: The ability of this compound to form complexes with metal ions is another area of significant interest. evitachem.com These complexes can enhance the stability and efficacy of the compound in different applications. evitachem.com

Industrial Applications: this compound finds use in various industries. It is utilized as a food additive, acting as an antioxidant and preservative to extend the shelf life of food products. chembk.com In the textile and leather industries, it can be used as a dye-fixing agent. chembk.com The cosmetic industry also employs this compound for its preservative qualities. smolecule.com

Role in Synthesis: In chemical synthesis, this compound serves as a reagent and a stabilizer for certain compounds. It is also a precursor in the synthesis of other chemical derivatives.

Overview of Key Research Areas and Challenges for this compound

The unique properties of this compound have opened up several avenues for research. However, there are also challenges that need to be addressed to fully realize its potential.

Key Research Areas:

Pharmaceutical and Biomedical Applications: A major focus of current research is on the potential therapeutic effects of this compound. Its antioxidant, anti-inflammatory, and pro-apoptotic (induces programmed cell death) properties are being investigated for applications in cancer treatment and other conditions related to oxidative stress. evitachem.comsmolecule.com Studies have explored its potential as an antineoplastic agent and an apoptosis inducer. evitachem.comnih.gov

Advanced Materials: Recent research has explored the use of this compound in the development of advanced materials. For instance, it has been used to assist in the liquid-phase exfoliation of graphite (B72142) to produce graphene nanosheets, which has implications for nanotechnology.

Delivery Systems for Bioactive Compounds: The properties of gallates are being harnessed in the development of delivery systems. For example, epigallocatechin-3-gallate (EGCG), a major catechin (B1668976) in tea, has been incorporated into sodium alginate hydrogel beads to create delivery systems for bioactive compounds. nih.gov Sodium caseinate stabilized emulsions are also being studied as a delivery system for EGCG. csic.es

Environmental Applications: The ability of gallates to form metal-organic frameworks (MOFs) is being investigated for environmental applications, such as the removal of heavy metals and dyes from wastewater. mdpi.com

Challenges:

Limited In-depth Research: While the general properties of this compound are known, there is a need for more in-depth research on its specific biological effects and mechanisms of action. smolecule.com Some studies have indicated its influence on nucleic acid content in irradiated animals, but further investigation is required to understand the underlying processes. smolecule.com

Stability and Bioavailability: Like many phenolic compounds, the stability of gallates under physiological conditions can be a challenge. For instance, epigallocatechin-3-gallate is known for its chemical instability. mdpi.com While this compound's water solubility is an advantage, ensuring its stability and bioavailability in biological systems remains a key consideration for its therapeutic applications.

Translating In Vitro Findings to In Vivo Efficacy: Many studies on the biological activities of gallates are conducted in vitro. A significant challenge lies in translating these findings into effective in vivo applications. The concentrations required to achieve desired effects in vitro may not be readily achievable or sustainable in living organisms. mdpi.com

Understanding Complex Interactions: The interactions of this compound with other molecules, such as proteins and metal ions, are complex. A deeper understanding of these interactions is necessary to optimize its performance in various applications, from drug delivery to materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NaO5 B1262042 Sodium gallate CAS No. 2053-21-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5.Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHLWVUAICIIPW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883790
Record name Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1)
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Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2053-21-6
Record name Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1)
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Record name Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1)
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Record name Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1)
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Record name Sodium gallate
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Synthesis Methodologies and Strategies for Sodium Gallate

Established Synthetic Pathways of Sodium Gallate

The conventional methods for synthesizing this compound are well-documented and widely implemented in industrial settings. These pathways are valued for their reliability and the high purity of the resulting product.

The most direct and common method for producing this compound is through the neutralization of gallic acid with a sodium-containing base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). smolecule.com This acid-base reaction is straightforward and results in the formation of this compound and water. smolecule.com

The process typically involves dissolving gallic acid in water and gradually adding a solution of sodium hydroxide while stirring. The reaction is often conducted at a controlled temperature, ranging from room temperature to 50°C, to ensure the reaction proceeds to completion and to facilitate the isolation of the product through filtration or crystallization. Maintaining a pH between 7 and 8 is also crucial for optimal results.

An alternative approach utilizes sodium bicarbonate (NaHCO₃) as the base. researchgate.net This method is particularly advantageous as it selectively reacts with the carboxylic acid group of gallic acid, leaving the phenolic hydroxyl groups unaffected. researchgate.net The reaction is typically carried out by treating a suspension of gallic acid in water with a saturated solution of sodium bicarbonate. researchgate.net The resulting this compound can be isolated by evaporating the water under reduced pressure and then washing the residue with a solvent like anhydrous diethyl ether to remove any unreacted gallic acid. researchgate.net

Reaction Scheme:

C₇H₆O₅ (Gallic Acid) + NaOH → C₇H₅NaO₅ (this compound) + H₂O smolecule.com

Interactive Table: Key Parameters for Neutralization Synthesis

ParameterConditionRationale
Reactants Gallic acid, Sodium hydroxide or Sodium bicarbonateAcid-base reaction for salt formation. researchgate.net
Solvent WaterGood solubility for gallic acid and sodium hydroxide.
Temperature Room temperature to 50°CControlled conditions for optimal reaction.
pH 7-8Ensures complete neutralization.
Purification Filtration, Crystallization, Washing with etherIsolation of pure this compound. researchgate.net

Another established pathway to this compound involves the oxidation of glucose. chembk.com This multi-step process begins with the oxidation of glucose to produce gluconic acid. researchgate.net The gluconic acid then undergoes further reactions, including acid hydrolysis, followed by a reaction with sodium hydroxide to yield this compound. chembk.com This method provides an alternative route to this compound, utilizing a readily available and renewable starting material in glucose. The oxidation of glucose to gluconic acid can be catalyzed by various systems, including those based on palladium or gold. researchgate.net

On an industrial scale, the production of this compound is often intrinsically linked to the extraction of its precursor, gallic acid, from natural sources. chembk.com Gallic acid is abundant in plant materials such as gallnuts, sumac, and tea leaves. The industrial process typically involves the hydrolysis of tannins from these plant sources to yield gallic acid. eeer.org This hydrolysis can be achieved through acidic or alkaline conditions, or through enzymatic processes. eeer.org

Once the gallic acid is extracted and purified, it is then converted to this compound through the neutralization reaction with sodium hydroxide, as described previously. chembk.com This integrated approach of extraction followed by derivatization is a cost-effective method for large-scale production due to the wide availability of the raw plant materials. Recent industrial efforts have also focused on recovering gallic acid from wastewater generated during the processing of materials like Chinese nutgall, further enhancing the sustainability of this approach. eeer.orgeeer.org

Synthesis through Oxidation of Glucose and Subsequent Reactions

Advanced Synthetic Approaches to this compound

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of advanced synthetic approaches for this compound that align with the principles of green chemistry.

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. instituteofsustainabilitystudies.comresearchgate.net Key aspects of a greener synthesis of this compound include:

Use of Renewable Feedstocks: Utilizing biomass such as glucose or gallic acid extracted from plant waste aligns with the principle of using renewable resources. chembk.comresearchgate.net

Safer Solvents: Employing water as a solvent in the neutralization reaction is a prime example of using a benign solvent. researchgate.net Research is also exploring the use of ionic liquids in the extraction of gallic acid. researchgate.net

Catalysis: The use of biocatalysts, such as enzymes, for the hydrolysis of tannins to produce gallic acid offers a milder and more selective alternative to harsh acid or base hydrolysis. researchgate.netunesp.br

Atom Economy: The neutralization reaction itself has a high atom economy, as the primary byproduct is water. acs.org

By incorporating these principles, the environmental footprint of this compound production can be significantly reduced.

Research into advanced synthetic methods also includes the exploration of novel precursors and reaction conditions to improve efficiency and sustainability. While direct synthesis of this compound from novel precursors is less documented, advancements in the synthesis of gallic acid and its derivatives can be extrapolated. For instance, the use of microwave-assisted synthesis has been reported for the preparation of galloyl hydrazide from gallic acid, suggesting potential for accelerating the synthesis of gallate derivatives. sapub.org

Furthermore, the development of novel catalytic systems, such as heterogeneous catalysts, for the oxidation of precursors like glucose could lead to more efficient and reusable systems for the initial steps of the synthesis. researchgate.net The exploration of different reaction media, such as deep eutectic solvents, is also an active area of research for related reactions and could potentially be applied to the synthesis of this compound. acs.org

Interactive Table: Comparison of Synthesis Strategies

Synthesis StrategyKey FeaturesAdvantages
Neutralization of Gallic Acid Direct reaction of gallic acid with a base. Simple, high yield, high purity. researchgate.net
Oxidation of Glucose Multi-step process starting from glucose. Utilizes a renewable feedstock.
Industrial Extraction Extraction of gallic acid from plants followed by neutralization. eeer.orgCost-effective for large scale, utilizes natural resources.
Green Chemistry Approaches Emphasizes sustainability, use of benign reagents and conditions. instituteofsustainabilitystudies.comresearchgate.netReduced environmental impact, increased safety. instituteofsustainabilitystudies.com
Novel Precursors/Conditions Explores new starting materials and reaction technologies. sapub.orgnih.govPotential for improved efficiency and novel properties.

Green Chemistry Principles in this compound Production

Optimization of this compound Synthesis Parameters

Optimizing the synthesis of this compound is crucial for maximizing yield, ensuring high purity, and achieving cost-effective production. Key parameters that are typically manipulated include the choice of base, reaction temperature, and pH. The fundamental reaction involves treating gallic acid with a sodium base, such as sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), or sodium carbonate (Na₂CO₃), to form the corresponding salt and water. smolecule.comresearchgate.net

The yield and purity of this compound are highly dependent on the careful control of reaction temperature and pH. These two parameters influence reaction kinetics, reactant solubility, and the selectivity of the neutralization reaction.

Reaction Temperature: The temperature of the reaction medium is primarily controlled to enhance the solubility of gallic acid, which is only sparingly soluble in water at lower temperatures. researchgate.net Mild heating is often employed to ensure the gallic acid dissolves sufficiently, allowing the reaction to proceed efficiently. Research indicates that a temperature range of 20°C to 50°C is typical for the neutralization reaction with sodium hydroxide. This moderate temperature range facilitates the dissolution of reactants without promoting potential degradation or side reactions that might occur at higher temperatures.

pH Control: Precise pH control is arguably the most critical factor in the synthesis of this compound. The gallic acid molecule possesses both a carboxylic acid group and three phenolic hydroxyl groups, all of which are acidic to varying degrees. researchgate.net The goal is to selectively neutralize the more acidic carboxylic group without deprotonating the phenolic groups, which could lead to unwanted side products.

When using a strong base like sodium hydroxide, the pH must be carefully monitored and maintained around a neutral to slightly alkaline range of 7 to 8. This ensures the complete conversion of the carboxylic acid to its sodium salt. However, using a strong base like NaOH carries the risk of reacting with the phenolic groups, complicating the synthesis. researchgate.net

To circumvent this, a widely suggested strategy is the use of a weaker base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). researchgate.netbiosynth.com These bases are sufficiently alkaline to deprotonate the carboxylic acid but are generally not strong enough to react with the less acidic phenolic hydroxyls. researchgate.net This approach offers greater selectivity and simplifies the purification process. When using sodium bicarbonate, the reaction is driven by the release of carbonic acid, which decomposes into water and carbon dioxide gas, providing a visual indicator of the reaction's progress. researchgate.net

Table 1: Optimized Parameters for this compound Synthesis
ParameterTypical Range / ValueRationale and Key Findings
Reaction Temperature20°C – 50°CEnhances the solubility of gallic acid in the aqueous reaction medium, facilitating a more complete reaction.
pH Level (with NaOH)7 – 8Controlled to optimize yield and ensure selective neutralization of the carboxylic acid group.
Alternative BaseSodium Bicarbonate (NaHCO₃)Offers higher selectivity by reacting preferentially with the carboxylic acid group while leaving the phenolic -OH groups unaffected. researchgate.net
Reactant Ratio (Gallic Acid:NaHCO₃)~1.0 : 0.9Using a slight excess of gallic acid ensures the complete consumption of the base, simplifying purification. researchgate.net

The primary impurity in the synthesis of this compound is typically unreacted gallic acid. The choice of purification technique is therefore aimed at effectively separating the desired this compound salt from the starting material.

Solvent Washing: A highly effective method for purifying crude this compound involves washing the solid product with a solvent in which gallic acid is soluble, but this compound is not. researchgate.net Anhydrous diethyl ether is a recommended solvent for this purpose. researchgate.net After the initial reaction and evaporation of water, the resulting solid residue (a mixture of this compound and unreacted gallic acid) is washed repeatedly with diethyl ether. researchgate.net The free gallic acid dissolves into the ether, which is then filtered off, leaving behind the purified this compound salt. researchgate.net

Crystallization and Filtration: Crystallization is a standard method for purifying solid compounds. Following the reaction, this compound can be isolated from the solution by filtration or crystallization. The process may involve concentrating the solution and allowing it to cool, causing the this compound to crystallize out. The purity of the resulting crystals depends on the careful control of crystallization conditions to exclude impurities from the crystal lattice.

Vacuum Drying: After washing and filtration, the purified this compound is typically dried under vacuum. researchgate.net This step is essential to remove any residual solvent (like diethyl ether) and water, yielding a pure, dry, crystalline powder. researchgate.net

Chromatographic Methods: For achieving exceptionally high purity, chromatographic techniques such as preparative high-performance liquid chromatography (HPLC) or column chromatography can be employed. guidechem.com While often more complex and costly for large-scale production of a simple salt, these methods are invaluable in laboratory settings for preparing analytical standards. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. guidechem.com

Table 2: Purification Techniques for this compound
TechniquePrinciple of SeparationKey Research Findings
Solvent Washing (with Diethyl Ether)Differential SolubilityEffectively removes unreacted gallic acid, which is soluble in diethyl ether, while the this compound salt is insoluble. researchgate.net
Crystallization / FiltrationSolubility DifferenceA fundamental technique for isolating the solid product from the reaction solution.
Vacuum DryingVolatilityRemoves residual water and organic solvents from the final product to ensure purity and stability. researchgate.net
Preparative ChromatographyDifferential Adsorption/PartitioningUsed for obtaining very high-purity samples by separating components based on their chemical and physical properties. guidechem.com

Structural Elucidation and Advanced Characterization of Sodium Gallate

Crystallographic Investigations of Sodium Gallate

Crystallography serves as the cornerstone for elucidating the three-dimensional atomic framework of this compound polymorphs. Techniques such as X-ray diffraction on both single crystals and polycrystalline powders enable the precise determination of crystal structures, including unit cell dimensions and atomic coordinates.

**3.1.1. Crystal Structure Determination via X-ray Diffraction (e.g., γ-NaGaO₂) **

While tetrahedrally coordinated oxides like this compound (NaGaO₂) often exhibit polymorphism, for a long time, only the β-polymorph was reported. researchgate.netnih.goviucr.orgresearchgate.net However, the synthesis and structural characterization of a high-temperature γ-phase have since been accomplished. researchgate.netnih.goviucr.orgresearchgate.net

The crystal structure of γ-NaGaO₂ was determined to be orthorhombic, belonging to the space group Pbca (No. 61). researchgate.netnih.goviucr.org This structure is analogous to the γ-phases of other tetrahedral oxides. researchgate.netiucr.org The crystallographic data for γ-NaGaO₂ reveals a unit cell with distinct axial lengths and a specific volume. researchgate.net Under conditions of high pressure and temperature, NaGaO₂ can undergo a structural phase transition from the orthorhombic β-NaGaO₂ to a hexagonal α-NaGaO₂ form. researchgate.net

Table 1: Crystallographic Data for γ-NaGaO₂ researchgate.net

Parameter Value
Crystal System Orthorhombic
Space Group Pbca
a (Å) 5.3145 (2)
b (Å) 10.6234 (5)
c (Å) 14.7782 (7)
V (ų) 834.36 (7)

This table presents the unit cell parameters for the γ-polymorph of this compound as determined by X-ray diffraction.

Rietveld Refinement for Polycrystalline this compound

For polycrystalline samples of this compound, where single crystals of sufficient size and quality are not available, the Rietveld refinement method is an indispensable tool for structural analysis of X-ray powder diffraction data. researchgate.netnih.goviucr.orgresearchgate.net This technique involves fitting a calculated diffraction pattern, based on a structural model, to the experimental pattern until the difference is minimized.

In the case of γ-NaGaO₂, the Rietveld refinement was successfully applied to its X-ray powder diffraction pattern. researchgate.netnih.goviucr.org The starting parameters for the refinement were based on the coordinates of the isostructural compound KGaO₂. iucr.org A pseudo-Voigt function was employed to model the peak shapes in the diffraction pattern. iucr.org The high degree of crystallinity in the synthesized γ-NaGaO₂ specimen was confirmed by the narrow full width at half-maximum (FWHM) of the diffraction peaks, which was comparable to that of the silicon standard used for calibration. iucr.org The refinement results provided precise fractional atomic coordinates for the gallium, sodium, and oxygen atoms within the γ-NaGaO₂ structure. researchgate.net

Analysis of Coordination Environments within this compound Structures

The arrangement of atoms in the crystal lattice of this compound defines the coordination environments of the constituent ions. In the γ-NaGaO₂ structure, both gallium and sodium cations are tetrahedrally coordinated by oxygen atoms, forming GaO₄ and NaO₄ tetrahedra. researchgate.netresearchgate.net These tetrahedra are the fundamental building blocks of the crystal structure. researchgate.net

In contrast, other sodium-containing gallates can exhibit different coordination geometries. For instance, in sodium phosphidogallate (Na₃GaP₂), the structure features linear chains of edge-sharing [GaP₄/₂] tetrahedra. tum.de The sodium ions in this compound occupy both tetrahedral (NaP₄) and distorted octahedral (NaP₆) coordination environments. tum.de In some sodium lanthanide terephthalate (B1205515) coordination polymers, the sodium ion is found in a distorted octahedral environment, coordinated by oxygen atoms from both carboxylate groups and solvent molecules. core.ac.uk The study of sodium coordination in various materials, such as layered sodium disilicates, often reveals multiple types of sodium ions with distinct local environments, coordinated by framework oxygen atoms and water molecules. rsc.org

Crystal Engineering Approaches for Tailored this compound Materials

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling the intermolecular interactions and crystal packing. While specific research on crystal engineering approaches explicitly for tailoring this compound materials is not extensively detailed in the provided results, the principles can be applied. The polymorphism observed in NaGaO₂ (β and γ phases) indicates that different synthetic conditions (temperature, pressure) can direct the formation of distinct crystal structures. researchgate.netiucr.orgresearchgate.net This control over polymorphism is a fundamental aspect of crystal engineering.

Furthermore, the synthesis of related compounds like sodium phosphidogallate (Na₃GaP₂) demonstrates how changing the chemical composition leads to entirely different structural motifs, such as the formation of chains of tetrahedra. tum.de The ability to create new polymorphs and isostructural compounds through techniques like high-pressure synthesis or by varying reactants provides a pathway to tailor the physical and chemical properties of gallate-based materials. researchgate.nettum.de

Spectroscopic Characterization of this compound

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular-level fingerprint of this compound by probing the vibrational modes of its constituent atoms and functional groups.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared and Raman spectroscopy are powerful, complementary techniques for characterizing the structure of materials like this compound. researchgate.netaps.orgnsf.gov These methods measure the vibrational frequencies of bonds within a molecule or crystal lattice, which are sensitive to the local chemical environment, coordination, and bonding. nsf.govnih.gov

For inorganic gallates, Raman and IR spectra have been used to study lattice vibration modes. aps.org In studies of sodium germano-gallate glasses, Raman spectra are typically divided into three main regions. researchgate.net The high-frequency domain (650-1000 cm⁻¹) is attributed to stretching modes of tetrahedral units like [GaO₄]. The intermediate range (400-650 cm⁻¹) corresponds to bending modes of T-O-T bridges (where T is Ga or Ge), and the low-frequency region (200-400 cm⁻¹) is assigned to bending modes of the tetrahedral units themselves. researchgate.net

In the context of the organic salt, sodium 3,4,5-trihydroxybenzoate, Fourier transform infrared (FTIR) spectroscopy can be used to identify the characteristic vibrations of the functional groups present. nih.gov The spectrum would show bands corresponding to the stretching and bending of the hydroxyl (-OH) groups on the aromatic ring, the carboxylate (COO⁻) group, and the vibrations of the benzene (B151609) ring itself. These spectral features provide a unique fingerprint for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights (e.g., 71Ga MAS-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for obtaining detailed information about the atomic-level structure, dynamics, and chemical environment of molecules. For the study of this compound and related materials, ⁷¹Ga Magic Angle Spinning (MAS) NMR is particularly insightful. Gallium-71 is a quadrupolar nucleus (I = 3/2), which means its interaction with local electric field gradients provides sensitive information about its coordination environment.

In studies of highly concentrated alkaline gallate solutions, both Raman and ⁷¹Ga-NMR spectroscopy have been employed to identify the gallium-bearing species present. researchgate.net Research indicates that under these conditions, the tetrahedral hydroxocomplex, [Ga(OH)₄]⁻, is the only detectable species. researchgate.net The presence of other proposed species, such as the hexacoordinate [Ga(OH)₆]³⁻ or dimeric forms, was not confirmed, suggesting their concentrations are below the detection limits of the techniques. researchgate.net

The application of ⁷¹Ga MAS-NMR extends to the solid state, including amorphous materials that are precursors to crystalline zeolites. In studies of amorphous sodium gallium silicates, ⁷¹Ga MAS-NMR spectra confirm the presence of tetrahedrally coordinated gallium, similar to the environment found in the final crystalline zeolite product. rsc.org This indicates that the local gallium environment is established early in the crystallization process. rsc.org Similarly, in the investigation of gallium-rich sodium germano-gallate glasses, ⁷¹Ga MAS-NMR is used to probe the glass structure, revealing that gallium oxide typically enters the network in a four-fold coordination. researchgate.net

These findings highlight the utility of ⁷¹Ga MAS-NMR in confirming the local coordination of gallium in both aqueous and solid-state gallate materials.

Table 1: Summary of ⁷¹Ga NMR Spectroscopic Findings for Gallate Species

Sample MaterialSpectroscopic TechniqueKey FindingReference
Highly concentrated alkaline gallate solutions⁷¹Ga-NMRExclusive presence of the tetrahedral [Ga(OH)₄]⁻ hydroxocomplex. researchgate.net
Amorphous sodium gallium silicate (B1173343) precursors⁷¹Ga MAS-NMRPresence of tetrahedral gallium, indicating an early formation of the local structure. rsc.org
Gallium-rich sodium germano-gallate glasses⁷¹Ga MAS-NMRGallium oxide incorporates into the glass network primarily in four-fold coordination. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reactivity Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique that provides information about the electronic transitions within a molecule. researchgate.net When a molecule absorbs UV or visible light, an electron is promoted from a lower energy orbital to a higher energy one. researchgate.net The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores like aromatic rings and conjugated systems, which are present in the gallate moiety. The relationship between absorbance and concentration is described by the Beer-Lambert Law, making UV-Vis spectroscopy a valuable tool for quantitative analysis. researchgate.net

In the context of this compound and related compounds, UV-Vis spectroscopy is instrumental for monitoring reactivity. For instance, the autoxidation of gallic acid in weakly alkaline aqueous solutions, a process relevant to the stability of this compound solutions, has been studied using UV-Vis spectrophotometry. researchgate.net Time-dependent variations in the UV-Vis spectra reveal changes in the chemical species present, indicating that the reaction mechanism may shift with varying pH. researchgate.net

Studies on more complex gallate derivatives, such as epigallocatechin-3-gallate (EGCG), further illustrate the power of this technique. High-resolution vacuum ultraviolet (VUV) photo-absorption measurements, combined with theoretical calculations, have been used to assign specific electronic transitions. mdpi.comresearchgate.net For example, in EGCG, an intense peak observed around 150 nm is assigned to an electron transfer transition from the resorcinol (B1680541)–pyrogallol groups to other parts of the molecule. mdpi.comresearchgate.net Such studies provide fundamental insights into the electronic structure that governs the antioxidant and reactive properties of the gallate functional group.

Table 2: Electronic Transitions in Gallate-Related Compounds

Compound/SystemWavelength/Energy RangeAssignment/ObservationReference
Epigallocatechin-3-gallate (EGCG)~150 nm (VUV)Intense peak assigned to an electron transfer transition from resorcinol–pyrogallol groups. mdpi.comresearchgate.net
Epigallocatechin-3-gallate (EGCG)~200 nm (VUV)Peaks with high oscillator strengths where the electron is localized to resorcinol or gallate groups. mdpi.com
Gallic AcidN/A (Monitored over time)Time-dependent spectral variations used to study autoxidation kinetics in alkaline solutions. researchgate.net

Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates

Understanding reaction mechanisms often requires the detection and characterization of transient intermediates, which are short-lived and present at low concentrations. While conventional techniques like NMR and UV-Vis are powerful, they may not be suitable for directly observing these fleeting species. Advanced spectroscopic methods are therefore employed to gain deeper mechanistic insights.

One such technique is Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR). ESR is uniquely capable of directly detecting and characterizing species with unpaired electrons, such as free radicals. researchgate.net In the study of gallic acid autoxidation, ESR spectroscopy has been successfully used to detect the transient free radical species formed during the reaction. researchgate.net This provides direct evidence for the radical pathways involved in the oxidation of the gallate moiety.

Another powerful approach for studying reactive intermediates is mass spectrometry, particularly when coupled with other techniques. While direct studies on this compound are limited, research into other reactive systems, such as glycosylation reactions, demonstrates the potential of these methods. nih.gov Advanced mass spectrometry techniques can isolate and probe highly unstable and short-lived intermediates, like glycosyl cations, in the gas phase, free from the influence of solvents. nih.gov This allows for a detailed structural examination that is difficult to achieve using traditional spectroscopic methods in solution. nih.gov These examples highlight how specialized spectroscopic tools can be applied to elucidate the complex reaction pathways of compounds like this compound.

Solid-State and Surface Morphological Analysis of this compound Materials

The physical properties and performance of chemical compounds in solid form are heavily dependent on their solid-state structure and surface morphology. Various analytical techniques are used to characterize these features.

Scanning Electron Microscopy (SEM) is a primary tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. In studies of materials synthesized from gallate precursors, such as inorganic polymers, SEM is used to observe the particle shape and surface features. wgtn.ac.nz For example, SEM analysis of gallium silicate inorganic polymers revealed the presence of spherical silica (B1680970) particles, providing information about the product's composition and homogeneity. wgtn.ac.nz Similarly, SEM has been used to analyze the distinct morphological features of ellagic acid, a dimer of gallic acid, showing that samples can exhibit different structures, such as spherical shapes or rectangular formations, depending on the purification and synthesis methods. acs.org

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM and is used to analyze the size, shape, and structure of nanoparticles. In the development of drug delivery systems involving gallate derivatives, such as n-propyl gallate-loaded solid lipid nanoparticles (PG-SLNs), TEM is used to analyze the surface properties and confirm the nanoparticle morphology. mdpi.com

These microscopy techniques are often complemented by Energy-Dispersive X-ray Spectroscopy (EDS), which provides elemental analysis of the sample's surface, confirming the spatial distribution of elements like gallium, sodium, and oxygen.

Table 3: Morphological Analysis of Gallate-Related Materials

MaterialAnalytical TechniqueObservationReference
Gallium Silicate Inorganic PolymersSEMObserved unreacted spherical silica particles within the polymer matrix. wgtn.ac.nz
Ellagic Acid (from Ethyl Gallate)SEMShowed distinct morphologies (spherical vs. rectangular formations) depending on the sample preparation. acs.org
n-Propyl Gallate Solid Lipid Nanoparticles (PG-SLNs)TEMUsed to analyze the surface properties of the nanoparticles. mdpi.com
n-Propyl Gallate-Loaded HydrogelSEMCharacterized the morphology and surface properties of the lyophilized formulation. nih.gov

Chemical Reactivity and Reaction Mechanisms of Sodium Gallate

Redox Chemistry of Sodium Gallate

The term redox refers to chemical reactions involving the transfer of electrons, leading to a change in the oxidation states of the involved atoms. chemnotcheem.comlibretexts.org The polyphenolic structure of this compound, featuring multiple hydroxyl groups on a benzene (B151609) ring, makes it highly susceptible to redox reactions. smolecule.com

Oxidative Pathways and Quinone Formation in Alkaline Environments

This compound readily undergoes oxidation, particularly in alkaline environments. smolecule.com The process is facilitated by the deprotonation of its hydroxyl groups at higher pH, which enhances their electron-donating capacity. mdpi.comresearchgate.net Common oxidizing agents include atmospheric oxygen, hydrogen peroxide, and transition metal catalysts.

The primary oxidation products are quinones, such as galloquinone. Under prolonged exposure to oxidative conditions, these can further react to form oxidative dimers or polymers. The oxidation process can compromise the structural integrity and functional properties of the gallate molecule. researchgate.net Studies on related gallate compounds, like epigallocatechin gallate (EGCG), in strongly basic solutions confirm the rapid oxidation and hydrolysis leading to the formation of gallic acid and corresponding o-quinone derivatives. researchgate.net

Table 1: Oxidation of this compound

Oxidizing AgentConditionsMajor ProductReported Yield (%)
Hydrogen Peroxide (H₂O₂)pH 9–11Galloquinone75–85
Atmospheric Oxygen (O₂)AlkalineSemiquinones60–70

This table summarizes the typical conditions and products for the oxidation of this compound. Data derived from BenchChem.

Mechanistic Studies of Semiquinone Radical Intermediates

The oxidation of this compound proceeds via the formation of semiquinone radical intermediates. This mechanism involves the donation of electrons from the hydroxyl groups on the aromatic ring. The resulting radical is stabilized through resonance, delocalizing the unpaired electron across the molecule. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy studies have confirmed the formation of these semiquinone radicals. For instance, when gallic acid or its derivatives are in an alkaline solution, a characteristic three-line EPR spectrum with a 1:2:1 intensity ratio is observed, which is attributed to the semiquinone radical. nih.gov These semiquinone intermediates are crucial in various chemical processes, including their role in advanced oxidation processes where they can react with species like persulfate to generate sulfate (B86663) radicals. acs.orgmdpi.com The formation of semiquinones from similar hydroxyphenols can also lead to the generation of superoxide (B77818) radicals in the presence of oxygen. ethz.ch

Reducing Capabilities and Applications in Materials Science

The same electronic properties that make this compound susceptible to oxidation also endow it with significant reducing capabilities, which are the basis for its well-known antioxidant properties. ebi.ac.ukresearchgate.net By donating electrons or hydrogen atoms, it can neutralize reactive oxygen species. nih.gov

In materials science, this reducing power is harnessed for various applications. This compound can act as a reducing and capping agent in the synthesis of metallic nanoparticles. Its ability to reduce metal ions to their elemental state while simultaneously forming a stabilizing layer on the nanoparticle surface is a key advantage. Furthermore, its derivatives have been explored in the development of active packaging films, where the incorporated gallate moieties provide antioxidant activity to preserve food quality. researchgate.netoup.com Gallate-based metal-organic frameworks (MOFs) have also been synthesized, showing high stability and potential for applications like gas storage. mdpi.com

Coordination and Chelation Chemistry of this compound with Metal Ions

The presence of both carboxylate and multiple hydroxyl groups allows this compound to act as an effective chelating agent, forming stable complexes with a wide range of metal ions. enpress-publisher.com This interaction is fundamental to the formation of metal-phenolic networks and has implications for metal ion sequestration. mdpi.com

Complexation Stoichiometry and Stability of Gallate-Metal Complexes

This compound forms coordination complexes with numerous metal ions, including trivalent ions like Fe³⁺ and Al³⁺, and divalent ions such as Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Ca²⁺, and Mg²⁺. mdpi.comenpress-publisher.comtandfonline.com The coordination primarily occurs through the deprotonated ortho-phenolic hydroxyl groups, with the third hydroxyl group enhancing the stability of the complex by promoting the dissociation of the other two. enpress-publisher.com

The stoichiometry of these complexes can vary. For example, direct potentiometric titration of solutions containing gallic acid and divalent metal ions like Ca²⁺, Mg²⁺, and Zn²⁺ indicated the formation of binuclear complexes with a 2:1 metal-to-ligand ratio. tandfonline.comresearchgate.net In other cases, such as with Fe(II), a 1:1 molar ratio is observed. mdpi.com The stability of these complexes is influenced by factors like pH and the nature of the metal ion. mdpi.commdpi.com Iron(III) generally forms the most stable complexes with gallic acid among common transition metals. mdpi.com

Table 2: Stability Constants (log K) of Gallate-Metal Complexes

Metal IonComplex Specieslog KConditions
Ca²⁺Ca(GA)11.45pH 8, 0.1M ionic strength, 25°C
Mg²⁺Mg(GA)10.70pH 8, 0.1M ionic strength, 25°C
Zn²⁺Zn(GA)11.38pH 8, 0.1M ionic strength, 25°C
Ca²⁺Ca(GA)6.7Not specified

This table presents the stability constants for various metal-gallate complexes. Note that values can differ based on experimental conditions. Data derived from Sandmann et al. tandfonline.com and Vidosavljević et al. researchgate.net

Structural Characterization of Metal-Gallate Complexes

The structures of metal-gallate complexes have been elucidated using various analytical techniques. X-ray diffraction has confirmed the formation of octahedral coordination complexes with ions like Fe³⁺ and Cu²⁺.

Fourier-transform infrared spectroscopy (FTIR) is widely used to confirm coordination. In the formation of metal-gallate nanoparticles with Ca(II), Fe(III), and Mn(II), FTIR spectra showed the disappearance of stretching vibrations from the phenolic and carboxyl groups, indicating that the hydrogen atoms were replaced by metal ions. researchgate.net Similarly, in rare earth metal complexes with gallic acid, the disappearance of the -COOH stretching vibration and shifts in the carboxylate (COO⁻) peak confirmed the formation of the metal-ligand bond. mdpi.com Other techniques like NMR have also been employed to characterize the structure of gallate complexes in solution. acs.org The resulting complexes can range from simple mononuclear or binuclear structures to complex coordination polymers and metal-organic frameworks. cdnsciencepub.comresearchgate.net

Ligand Binding Studies and Chelation Mechanisms

This compound, the sodium salt of gallic acid, demonstrates significant capabilities in forming complexes with various metal ions. This chelating ability stems from the presence of multiple hydroxyl groups and a carboxylate group in its structure, which can act as electron-pair donors. mdpi.com The interaction with metal ions is a critical aspect of its chemical behavior and is influenced by factors such as pH. mdpi.com

The primary sites for metal ion binding on the gallate molecule are the catechol-type 3,4-hydroxyl groups and the 5-hydroxyl group in conjunction with the 4-carboxylate group. mdpi.com The deprotonation of the phenolic hydroxyl groups at higher pH values enhances the electron-donating capacity of the oxygen atoms, facilitating more effective chelation. mdpi.comresearchgate.net

Studies have shown that this compound and its parent acid, gallic acid, can form stable complexes with a variety of metal ions including iron (Fe³⁺, Fe²⁺), copper (Cu²⁺), and aluminum (Al³⁺). mdpi.com The stoichiometry of these complexes, which refers to the ratio of ligand to metal ion, is notably dependent on the pH of the solution. mdpi.com For instance, with iron ions, under highly acidic conditions (pH < 4.0), a 1:1 ratio of gallic acid to iron ion is typically observed. mdpi.com As the pH increases to moderately acidic levels (pH 5.0-6.5), complexes with two or three gallate ligands per iron ion can form. mdpi.com

The chelation process can result in the formation of stable, often octahedral, coordination complexes. This ability to sequester metal ions is a key mechanism behind some of the observed biological activities of gallates, as it can prevent metal-catalyzed oxidative reactions. mdpi.com

Table 1: Metal Ion Chelation by Gallates

Metal IonTypical Stoichiometry (Gallate:Metal)pH DependenceReference
Fe(II)1:1Increases with increasing pH (3.52-5.50) mdpi.com
Fe(III)2:1 or 3:1Dependent on moderately acidic conditions mdpi.com
Cu(II)Data on specific stoichiometry is complex and varies.Generally forms stable complexes. mdpi.com
Al(III)Forms stable complexes.Chelation occurs in neutral to slightly acidic solutions.

This table is interactive. Click on the headers to sort.

Reaction Kinetics and Pathway Elucidation of this compound Reactions

The antioxidant activity of this compound is a defining feature of its chemical reactivity, and understanding its reaction kinetics and pathways provides insight into its mechanism of action. Gallates can neutralize free radicals through several mechanisms, primarily hydrogen atom transfer (HT) and single electron transfer (SET). researchgate.net

In the hydrogen atom transfer (HT) mechanism, a phenolic hydroxyl group on the gallate molecule donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov This process is particularly effective due to the relatively weak O-H bonds in the phenolic groups. The resulting gallate radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring. mdpi.com

The single electron transfer (SET) mechanism involves the donation of an electron from the gallate anion to a free radical. researchgate.net This is often followed by proton loss (Sequential Proton Loss Electron Transfer or SPLET), especially in polar solvents and at physiological pH where the gallate exists in its deprotonated form. nih.gov

Kinetic studies have quantified the rates at which gallates react with various radicals. For example, the rate constants for the reaction of propyl gallate with different peroxyl radicals have been calculated to be significantly high, particularly in aqueous media. researchgate.net This indicates a rapid and efficient scavenging activity. The reaction rates are influenced by the solvent, with faster kinetics generally observed in aqueous environments compared to lipid media. researchgate.net

Table 2: Reaction Rate Constants of Propyl Gallate with Peroxyl Radicals

RadicalMediumRate Constant (M⁻¹s⁻¹)Predominant MechanismReference
OOHAqueous4.56 x 10⁸HT researchgate.net
OOCH₃Aqueous1.59 x 10⁶HT researchgate.net
OOCHCH₂Aqueous4.05 x 10⁸HT researchgate.net
OOHLipid2.94 x 10⁴HT researchgate.net
OOCH₃Lipid7.73 x 10³HT researchgate.net
OOCHCH₂Lipid9.94 x 10⁵HT researchgate.net

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Derivatization and Chemical Modification Strategies for this compound

Chemical modification of this compound is undertaken to enhance its properties, such as solubility, stability, and biological activity, or to create new functionalities. rsc.org These strategies typically involve reactions at the hydroxyl or carboxyl groups of the gallate structure. mdpi.com

One common derivatization strategy is esterification , where the carboxylic acid group of gallic acid is reacted with an alcohol to form an ester. ncsu.edu Propyl gallate, for instance, is synthesized through the esterification of gallic acid with propanol. This modification increases the lipophilicity of the molecule, which can improve its incorporation into lipid-based systems. rsc.org

Alkylation and acylation are other important modification techniques that target the phenolic hydroxyl groups. In alkylation, an alkyl group (e.g., a methyl group from methyl iodide) is introduced, while acylation involves the addition of an acyl group (e.g., from acetic anhydride). These modifications can alter the antioxidant potential and solubility of the resulting derivatives.

Another approach involves the enzymatic modification of gallates. Laccase, an oxidoreductase enzyme, can be used to catalyze the polymerization of gallate derivatives, such as dodecyl gallate. ncsu.edu This chemo-enzymatic derivatization can be used to graft gallates onto various materials, thereby imparting their antioxidant properties to the modified substance. ncsu.edu

The selection of a particular derivatization strategy depends on the desired application and the specific properties that need to be improved. mdpi.comjfda-online.com These chemical modifications allow for the fine-tuning of the gallate structure to create a wide range of compounds with tailored functionalities.

Table 3: Common Derivatization Strategies for Gallates

StrategyFunctional Group TargetedExample ReagentResulting DerivativePurposeReference
EsterificationCarboxylPropanolPropyl GallateIncrease lipophilicity rsc.orgncsu.edu
AlkylationHydroxylMethyl IodideO-Methyl GallateModify antioxidant activity and solubility
AcylationHydroxylAcetic AnhydrideAcetyl GallateCreate polymer precursors
Enzymatic PolymerizationPhenolic HydroxylLaccasePoly(dodecyl gallate)Surface modification, grafting ncsu.edu

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Interactions of Sodium Gallate with Biological and Synthetic Systems: Mechanistic and Fundamental Studies

Biochemical Interactions of Sodium Gallate

Enzymatic Inhibition Mechanisms and Allosteric Modulation

This compound has been shown to inhibit enzymes involved in inflammatory processes, such as lipoxygenase and cyclooxygenase. Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions. probiologists.com Cyclooxygenase (COX) enzymes are responsible for the production of prostaglandins, which also play a significant role in inflammation. mdpi.com The inhibition of these enzymes by this compound contributes to its anti-inflammatory effects.

In addition to direct inhibition, this compound can also modulate enzyme activity through allosteric mechanisms. For instance, co-crystallization studies of DesB dioxygenase with gallate have revealed specific binding sites for gallate, suggesting a potential for allosteric modulation.

Table 1: Enzymatic Inhibition by this compound and Related Compounds

Enzyme Inhibitor Effect Reference
Lipoxygenase This compound Inhibition
Cyclooxygenase This compound Inhibition
DesB dioxygenase Gallate Binding to active sites
Phospholipase A2 Phlorotannins Inhibition mdpi.com

Molecular Mechanisms of Radical Scavenging and Antioxidant Action in vitro

This compound is a potent antioxidant that can protect cells from oxidative damage by scavenging free radicals and reactive oxygen species (ROS). The antioxidant activity of this compound is primarily attributed to its ability to donate a hydrogen atom from its hydroxyl groups, thereby neutralizing free radicals. mdpi.com

The radical scavenging properties of this compound have been evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comfrontiersin.orgnih.gov In the DPPH assay, the purple-colored DPPH radical is reduced to a yellow-colored hydrazine (B178648) derivative in the presence of an antioxidant, leading to a decrease in absorbance at 517 nm. mdpi.comfrontiersin.org Similarly, the ABTS assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation. frontiersin.orgnih.gov

Table 2: In Vitro Antioxidant Activity of this compound and Related Compounds

Assay Compound Mechanism Reference
DPPH Radical Scavenging This compound Hydrogen donation mdpi.comfrontiersin.org
ABTS Radical Scavenging This compound Electron donation frontiersin.orgnih.gov
Ferric Reducing Antioxidant Potential (FRAP) Plant Extracts Electron donation nih.gov

Interactions with Proteins and Macromolecules in vitro

This compound can interact with various proteins and macromolecules, which can modulate their function and stability. One of the most studied interactions is with serum albumin, the most abundant protein in blood plasma. nih.govnih.gov Binding to serum albumin can protect this compound from degradation and facilitate its transport to target tissues. nih.gov These interactions are typically non-covalent, involving hydrogen bonding and hydrophobic interactions. plos.org

Studies using fluorescence spectroscopy have shown that epigallocatechin gallate (EGCG), a related compound, binds to a hydrophobic pocket on bovine serum albumin (BSA) between subdomains IIA and IIIA. mdpi.comacs.org

This compound and related compounds have also been shown to interact with other macromolecules, including the cardiac sodium channel NaV1.5 and nucleic acids. mdpi.comresearchgate.net The interaction with NaV1.5, a voltage-gated sodium channel crucial for cardiac excitability, can modulate its biophysical properties. mdpi.comresearchgate.netfrontiersin.org While the precise mechanisms are still under investigation, it is suggested that these interactions may occur via access to the binding site through the cell membrane or through a bilayer-mediated mechanism. mdpi.comresearchgate.net

Table 3: Interactions of this compound and Related Compounds with Proteins and Macromolecules

Macromolecule Interacting Compound Method of Study Key Findings Reference
Serum Albumin This compound, EGCG Fluorescence Spectroscopy, ITC, NMR Binding to hydrophobic pockets, increased stability nih.govnih.govplos.orgmdpi.comacs.org
NaV1.5 Cardiac Sodium Channel EGCG Electrophysiology, Molecular Dynamics Inhibition, modulation of channel gating mdpi.comresearchgate.net

Modulation of Cellular Signaling Pathways and Gene Expression in vitro

This compound can influence various cellular signaling pathways and gene expression, contributing to its therapeutic effects. One of the key pathways modulated by this compound is the NF-κB (nuclear factor kappa B) signaling pathway, which plays a central role in inflammation. nih.gov By modulating the NF-κB pathway, this compound can lead to reduced inflammation.

The Akt signaling pathway, which is involved in cell survival and proliferation, is another target of this compound and related compounds. nih.govdovepress.com Studies have shown that gallic acid can suppress the PI3K/Akt/NF-κB signaling pathway in cancer cells. nih.gov

Supramolecular Assembly and Self-Organization Phenomena of this compound

Supramolecular self-assembly is the spontaneous organization of molecules into well-defined structures through non-covalent interactions such as hydrogen bonding, electrostatic forces, and π–π stacking. rsc.orgmdpi.comnih.gov While specific studies on the supramolecular assembly of this compound are limited, the principles of supramolecular chemistry suggest that its structure, rich in hydroxyl and carboxyl groups, would allow it to participate in such assemblies. rsc.orgnih.gov

For instance, the assembly of hypervalent iodine macrocycles with sodium cations has been shown to form polymer-like networks. chemrxiv.org This indicates the potential for this compound to form ordered structures in solution or at interfaces, driven by similar non-covalent forces. rsc.orgmdpi.com The formation of these assemblies can be influenced by factors such as solvent properties and the presence of other molecules. rsc.org

Interfacial Phenomena and Surface Chemistry of this compound

The behavior of molecules at interfaces, the boundary between two phases, is crucial in many chemical and biological processes. tiu.edu.iqscribd.com this compound, being an amphiphilic molecule with both hydrophilic (hydroxyl and carboxyl groups) and a more hydrophobic (aromatic ring) part, is expected to be surface-active. scribd.com This means it can adsorb at interfaces, such as the air-water or oil-water interface, and alter the interfacial tension. tiu.edu.iqresearchgate.net

The adsorption of gallate anions at a surface can influence electrochemical processes by repelling other ions from the interface. acs.org The study of interfacial phenomena is important for understanding how this compound might interact with cell membranes and other biological interfaces. researchgate.net

Table 4: List of Compounds Mentioned

Compound Name
This compound
Lipoxygenase
Cyclooxygenase
DesB dioxygenase
2,2-diphenyl-1-picrylhydrazyl (DPPH)
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
Serum albumin
NaV1.5 cardiac sodium channel
Nucleic acids
NF-κB
Akt
Gallic acid
Epigallocatechin gallate (EGCG)
Phlorotannins
Phospholipase A2
Hyaluronidase
Leukotrienes
Prostaglandins
Reactive oxygen species (ROS)
Bovine serum albumin (BSA)
PI3K
Hypervalent iodine macrocycles
Aspirin
Indomethacin
Ibuprofen
Ketoprofen
Flurbiprofen
Diclofenac
Arachidonic acid
Prostaglandin E2 (PGE2)
Leukotriene B4 (LTB4)
Docosahexaenoic acid (DHA)
Eicosapentaenoic acid (EPA)
Leukotriene A4 (LTA4)

Computational and Theoretical Investigations of Sodium Gallate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of sodium gallate. These computational methods provide insights into molecular properties that are often difficult to obtain through experimental means alone. aspbs.com

Density Functional Theory (DFT) Studies on Conformational Analysis and Stability

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. rsc.org It is frequently employed to determine the most stable conformations of this compound and related compounds. scirp.orgnih.gov

DFT calculations, often using functionals like B3LYP and M06-2X with basis sets such as 6-311++G(d,p), are used to optimize the geometries of various possible conformers. scirp.orgscirp.org These calculations help identify the lowest energy structures and understand the factors contributing to their stability. For instance, studies on similar phenolic compounds have shown that intramolecular hydrogen bonding plays a significant role in determining the most stable conformation. nih.gov The relative energies of different conformers can be calculated to assess their population at a given temperature.

The stability of this compound can also be evaluated by calculating its binding energy. For example, in a study on disodium (B8443419) 2-aminoterephthalate, DFT calculations revealed a binding energy of -694.94 kJ/mol per sodium atom, indicating a thermodynamically stable compound. scirp.org Similar calculations for this compound would provide valuable information on its stability.

Table 1: Example of DFT Functionals and Basis Sets Used in Conformational Analysis

FunctionalBasis SetApplicationReference
B3LYP6-311++G(d,p)Geometry optimization, binding energy calculation scirp.orgscirp.org
M06-2X6-311++G(d,p)Conformational analysis, stability assessment nih.gov
PBE06-311+G(d,p)Spectroscopic property prediction mdpi.com
ωB97XD6-311+G(d,p)Conformational analysis with dispersion correction mdpi.com

Prediction of Spectroscopic Properties and Electronic Transitions

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound. Time-dependent DFT (TD-DFT) is a common method used to calculate electronic absorption spectra (UV-Vis). scirp.orgmdpi.com

By calculating the vertical excitation energies, researchers can predict the wavelengths of maximum absorption (λmax). scirp.org These theoretical spectra can be compared with experimental data to validate the computational model and assign electronic transitions to specific absorption bands. mdpi.comacs.org For example, TD-DFT calculations on related compounds have successfully predicted UV-Vis spectra, showing good agreement with experimental measurements. tandfonline.com

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic transitions. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For gallic acid derivatives, the HOMO is often located on the phenolic hydroxyl groups, which are crucial for their antioxidant activity. researchgate.net

Table 2: Example of Calculated Electronic Transition Data

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S12900.15HOMO → LUMO
S0 → S22560.20HOMO-1 → LUMO
S0 → S32310.35HOMO → LUMO+1

Note: The data in this table is illustrative and based on typical values for similar phenolic compounds. tandfonline.com

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. encyclopedia.pubmdpi.com This method is particularly useful for investigating the interactions of this compound with its surrounding environment, such as solvents or biological macromolecules. encyclopedia.pub

Simulations of this compound with Solvent Environments

MD simulations can provide a detailed picture of how this compound interacts with solvent molecules, most commonly water. encyclopedia.pub These simulations can reveal the structure of the solvation shells around the gallate ion and the sodium cation. rsc.org

By analyzing the radial distribution functions (RDFs) from MD simulations, it is possible to determine the average distances and coordination numbers of solvent molecules around different parts of the this compound molecule. nih.gov For instance, simulations of similar ions in aqueous solutions have shown how water molecules orient themselves to form hydrogen bonds with the solute. rsc.org The dynamics of these interactions, such as the residence time of water molecules in the first solvation shell, can also be investigated. These simulations are crucial for understanding the solubility and reactivity of this compound in different solvents. osti.gov

Modeling of Molecular Recognition and Binding Events

MD simulations are a powerful tool for studying how this compound recognizes and binds to other molecules, including proteins and nucleic acids. frontiersin.orgnih.gov These simulations can provide insights into the binding poses, interaction energies, and the conformational changes that occur upon binding. researchgate.netfiveable.me

Supervised Molecular Dynamics (SuMD) is an advanced technique that can accelerate the simulation of binding events, allowing for the observation of the entire recognition process on a nanosecond timescale. frontiersin.org This approach has been used to study the binding of ligands to various biological targets, providing a detailed understanding of the molecular recognition mechanism. frontiersin.org By modeling the binding of this compound to a specific target, researchers can identify the key amino acid residues or nucleotides involved in the interaction and calculate the binding free energy.

Theoretical Studies on Structure-Activity and Structure-Property Relationships

Theoretical studies play a crucial role in establishing structure-activity relationships (SAR) and structure-property relationships (QSPR) for this compound and its derivatives. u-bordeaux1.fruc.pt These studies aim to correlate the molecular structure of a compound with its biological activity or physical properties. uc.pt

By systematically modifying the structure of the gallate molecule in silico and calculating relevant quantum chemical descriptors, it is possible to build predictive models. For example, DFT calculations can be used to determine parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and electron affinity (EA), which are known to be related to antioxidant activity. researchgate.net

These theoretical descriptors can then be correlated with experimentally measured activities to develop QSAR models. Such models can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. uc.pt For instance, studies on phenolic acid esters have shown that the number of hydroxyl groups on the aromatic ring is a key determinant of their anticancer activity. uc.pt

Advanced Applications of Sodium Gallate in Chemical Sciences: Fundamental Research

Sodium Gallate in Catalysis and Electrocatalysis Research

The inherent redox properties of this compound make it a compelling candidate for research in catalysis and electrocatalysis. Scientists are exploring its potential to facilitate a range of important chemical reactions.

Development of this compound-Based Catalysts for Chemical Transformations

This compound is actively studied for its catalytic capabilities in critical redox reactions, such as the reduction of carbon dioxide (CO₂) and the hydrogen evolution reaction (HER). Research in this area often utilizes this compound as a precursor to generate more complex catalytic systems. For instance, it is instrumental in the formation of various gallium-based nanomaterials that exhibit catalytic activity. researchgate.net

One area of investigation involves the use of this compound in the synthesis of bimetallic or trimetallic nanoparticles. A notable example is the formation of GaInSn microspheres, a process where this compound plays a role. These microspheres have demonstrated catalytic efficacy in the reduction of 4-nitrophenol (B140041) to 4-aminophenol. researchgate.net Furthermore, the concept of using a sodium-gallium liquid metal alloy for the conversion of CO₂ into solid carbon for electrode materials has been proposed, highlighting the potential of sodium-gallate systems in carbon capture and utilization technologies.

In the field of electrocatalysis, gallate ions have been observed to mitigate the hydrogen evolution reaction that occurs during gallium electroplating from alkaline solutions. aidic.itnih.gov This suggests a role for this compound in controlling electrochemical processes. Additionally, research into gallate-based metal-organic frameworks (MOFs) has opened new avenues. For example, gallate-MOF derived cobalt sulfide (B99878)/carbon composites have been designed as catalysts for room-temperature sodium-sulfur batteries, showcasing the versatility of the gallate ligand in creating sophisticated catalytic materials. researchgate.net

The development of these catalysts often involves complex synthesis methods where this compound is a key ingredient. These methods can range from simple solution-based reactions to more advanced electrochemical deposition and sonochemical techniques.

Mechanistic Insights into Catalytic Activity and Selectivity

The catalytic activity of this compound is intrinsically linked to its molecular structure, particularly the three hydroxyl groups on the aromatic ring. These groups can readily donate electrons, allowing the molecule to act as a potent antioxidant and participate in redox reactions. smolecule.com This electron-donating capability is central to its proposed catalytic mechanism, which often involves the formation of semiquinone radical intermediates that are stabilized by resonance.

In heterogeneous catalysis involving gallium-based materials derived from this compound, the presence and stability of gallium on the catalyst surface are crucial. Studies have shown that the leaching of gallium from the catalyst can significantly impact its activity, indicating that gallium species act as the catalytic active sites. researchgate.net

This compound in Sensing Technologies and Chemical Sensor Development

The electrochemical properties of the gallate moiety have prompted research into its use in the development of chemical sensors. While direct application of this compound as the primary sensing element is not widespread, its derivatives and related compounds are at the forefront of this research.

Electrochemical Sensing Mechanisms of this compound

The electrochemical sensing mechanism associated with gallate compounds primarily revolves around the oxidation of the phenol (B47542) groups on the gallate molecule. This process is electroactive, meaning it produces a measurable electrical signal (current or potential change) when an external voltage is applied. For instance, electrochemical sensors designed for the detection of propyl gallate, a common antioxidant, operate on the principle of its electro-oxidation at the surface of a modified electrode. sci-hub.seresearchgate.net

In these sensors, the gallate part of the molecule is oxidized, leading to a flow of electrons that is proportional to the concentration of the analyte. The electrode is often modified with nanomaterials like multi-walled carbon nanotubes to enhance the electrical conductivity and catalytic activity toward the oxidation of the gallate, thereby increasing the sensor's sensitivity. sci-hub.se

While research has not extensively focused on this compound as the analyte, the fundamental mechanism of gallate oxidation would be similar. Furthermore, in the context of sodium ion sensors, related gallium-based materials have been investigated. For example, sensors using sodium-doped gallium sulfide-germanium sulfide glass membranes function based on a direct Na⁺ ion-exchange mechanism between the solution and the glass membrane surface. processsensing.com This highlights the broader role of gallium compounds in the development of ion-selective sensors.

Sensor Fabrication and Performance Characterization

The fabrication of chemical sensors that detect gallate-containing compounds often involves the modification of a base electrode, typically a glassy carbon electrode (GCE). A variety of materials and methods are employed to create a sensing layer that is both sensitive and selective.

A common fabrication technique involves creating a nanocomposite film on the electrode surface. For example, a dual-ratiometric electrochemical sensor for propyl gallate was fabricated using a composite of anthraquinone, multi-walled carbon nanotubes (MWCNTs), and chitosan (B1678972) on a GCE. sci-hub.se In this design, the MWCNTs improve conductivity and electrocatalytic activity. sci-hub.se The performance of such sensors is characterized by several key parameters, as detailed in the table below.

Performance Characteristics of a Propyl Gallate Electrochemical Sensor sci-hub.se
ParameterValueDescription
Linear Range1.0 to 30.0 μMThe concentration range over which the sensor's response is directly proportional to the analyte concentration.
Limit of Detection (LOD)0.67 μM (using IPG/IAQ ratio)The lowest concentration of the analyte that can be reliably detected by the sensor.
Sensing PrincipleDual-ratiometric electrochemical detectionUtilizes the ratio of the analyte's signal to an internal reference signal to improve accuracy and reliability.
ApplicationDetection in edible oil samplesThe sensor has been successfully applied to determine propyl gallate in real-world samples.

Other fabrication methods include electropolymerization and the electrodeposition of nanoparticles to create highly sensitive surfaces for detecting various analytes. researchgate.net The characterization of these sensors involves electrochemical techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to assess their sensitivity, selectivity against potential interferents, and stability over time. sci-hub.sefrontiersin.org

This compound in Materials Science and Nanotechnology

This compound serves as a versatile building block and precursor in the synthesis of novel nanomaterials and functional composites. Its ability to interact with other molecules and form stable structures is being harnessed in various areas of materials science.

One of the primary applications of this compound in this field is as a precursor for creating gallium-based nanomaterials. Through electrochemical methods, this compound can be transformed into nanoparticles and nanosheets. nih.gov For instance, this compound has been used to assist in the liquid-phase exfoliation of graphite (B72142) to produce graphene nanosheets. In this process, it acts as a stabilizing agent for the exfoliated sheets.

This compound also plays a crucial role in the formation of more complex structures, such as liquid metal marbles. In one method, treating a droplet of the liquid metal alloy Galinstan with a sodium hydroxide (B78521) solution removes the native oxide layer and forms a thin, sticky anti-oxidation layer of this compound (formulated as [Ga(OH)₄]⁻). mdpi.com This layer can then bind to microparticles to create functional, magnetically controllable liquid metal marbles. mdpi.com

Furthermore, the gallate moiety, derivable from this compound, is used in creating functional biopolymer-based nanoparticles. For example, chitosan-gallate derivatives, which exhibit antioxidant properties, have been used as both reducing and stabilizing agents in the green synthesis of gold nanoparticles for biomedical applications. nih.gov In another application, sodium caseinate particles have been used to co-encapsulate resveratrol (B1683913) and epigallocatechin-3-gallate (EGCG), a derivative of gallic acid, to protect fish oil emulsions from oxidation. advanceseng.com These examples underscore the utility of this compound and its derivatives in fabricating advanced functional materials with tailored properties for applications ranging from catalysis to drug delivery and food science. nih.gov

Precursor Role in Advanced Material Fabrication (e.g., gallium-based nanomaterials)

This compound serves as a valuable precursor in the controlled synthesis of advanced gallium-based nanomaterials. Its utility is particularly noted in hydrothermal synthesis methods for producing materials like hydroxy gallium oxide nanosheets. In this process, an aqueous solution of this compound is mixed with an acid, such as acetic acid, and subjected to hydrothermal treatment. This method allows for the formation of specific nanostructures, such as nanosheets, under controlled temperature and pressure conditions. patsnap.com

The synthesis of various gallium oxide (Ga₂O₃) polymorphs and gallium oxide hydroxide (GaOOH) nanostructures is critical for their application in photocatalysis and electronics. acs.org The use of this compound as a gallium source offers a route that can be more facile and potentially more environmentally benign compared to methods using gallium salts like gallium chloride or nitrate. patsnap.combiosynth.com The gallate precursor can influence the morphology and properties of the resulting nanomaterials due to the organic moiety's role during nucleation and growth.

Table 1: Synthesis of Gallium-Based Nanomaterials Using Gallate Precursors

MaterialPrecursorsSynthesis MethodKey FindingReference
Hydroxy Gallium Oxide NanosheetsThis compound, Acetic acidHydrothermal Treatment (180-220°C)This compound acts as a gallium source for the formation of nanosheets. patsnap.com
Cobalt Gallate Spinel (CoGa₂O₄)Gallium(III) nitrate, Cobalt(II) nitrateSolvothermal SynthesisGallium oxide spinels show promise as photocatalysts for water oxidation. acs.org

Integration into Polymer Composites and Biomaterials (fundamental studies)

The gallate structure, which can be provided by this compound, is increasingly being integrated into polymer composites and biomaterials to impart specific functionalities. Gallic acid and its derivatives are used as cross-linkers or additives in biopolymer matrices like chitosan, gelatin, and polylactic acid (PLA) to enhance their mechanical, antioxidant, and antimicrobial properties. acs.orgmdpi.com

In fundamental studies, gallic acid is covalently immobilized onto fiber surfaces or incorporated into hydrogel networks. nih.govacs.org For instance, gallic acid can be grafted onto basalt fibers to create a platform for complexing with other functional molecules, thereby improving the thermal stability and flame retardancy of the resulting polymer composites. acs.org Similarly, gallic acid-modified alginate, when combined with polyacrylic acid, forms a highly stretchable and adhesive supramolecular hydrogel network. nih.gov These studies highlight the potential of the gallate moiety, and by extension this compound as a readily available source, in designing advanced functional materials. researchgate.net

Table 2: Functional Properties of Gallate-Integrated Polymer Composites

Polymer MatrixGallate Source/FormFunction/Property EnhancedMechanismReference
GelatinGallic Acid (GA)Antioxidant activity, UV blocking, Mechanical strengthGA acts as an active crosslinking agent. mdpi.com
Poly(lactic acid) (PLA)GA-iron phenyl phosphonate (B1237965) complexFlame retardancy, Thermal stabilityGA covalently immobilized on basalt fiber reinforcement. acs.org
ChitosanGallic Acid (GA)Antimicrobial activity, Mechanical propertiesFormation of composite films with covalent and non-covalent interactions. preprints.org
Alginate/Polyacrylic acidGallic Acid (GA)Adhesion, Stretchability, Controlled drug releaseFormation of an interpenetrating supramolecular network with extensive hydrogen bonding. nih.gov

Supramolecular Design for Functional Materials

The molecular structure of the gallate ion is well-suited for the principles of supramolecular chemistry, where non-covalent interactions are harnessed to build complex, functional assemblies. The multiple hydroxyl groups and the aromatic ring of the gallate moiety allow for the formation of extensive hydrogen bonding and π-π stacking interactions.

Fundamental research has demonstrated the formation of supramolecular hydrogels through the co-assembly of gallic acid or its derivatives with other molecules. For example, two-component systems involving gallic acid and melamine (B1676169) can form thermo-reversible hydrogels stabilized by complementary hydrogen bonds. chimia.chacs.org More recently, supramolecular hydrogels have been designed using gallic acid and polyvinyl alcohol (PVA), where strong hydrogen bonding between the components leads to a thermo-reversible gel with potential for biomedical applications like cell culture. nih.gov These systems demonstrate how the gallate structure can be a key building block in the bottom-up fabrication of "smart" materials that respond to external stimuli like temperature. researchgate.net

This compound in Environmental Chemistry and Remediation Technologies

Metal Ion Sequestration and Water Treatment Applications

This compound shows significant promise in environmental remediation, particularly for the treatment of water contaminated with heavy metals. The carboxylate and multiple hydroxyl groups on the gallate ion act as effective chelating sites for metal ions. This allows this compound to form stable, water-soluble complexes with various metal ions, sequestering them and preventing them from participating in other reactions or precipitating as scale.

This chelating ability is being explored for the removal of toxic heavy metals from industrial wastewater. For instance, the gallate structure can form complexes with ions like iron, copper, and others, facilitating their removal. biosynth.compatsnap.com This property is analogous to other well-known chelating agents used in water treatment and suggests that this compound, derived from natural sources, could be a more environmentally friendly option.

Mechanisms in Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a set of powerful water treatment technologies that rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), to degrade persistent organic pollutants. nih.govkirj.ee Recent research has uncovered a significant role for gallic acid, and by extension this compound, in enhancing certain AOPs, particularly Fenton and photo-Fenton processes. nih.govtandfonline.com

In these systems, gallic acid participates in a complex set of reactions. It can reduce Fe³⁺ to Fe²⁺, and in the process, it is itself oxidized. nih.gov This interaction allows the Fenton process to be effective even when starting with Fe³⁺ (a Fenton-like reaction) and at pH values higher than the typical optimum of 2.5-3.0. nih.govacs.org The ability of the gallate ion to chelate iron and facilitate its redox cycling is central to this enhancement. patsnap.comacs.org

Table 3: Role of Gallic Acid in Fenton-Based AOPs

AOP SystemRole of Gallic Acid (GA)Key MechanismOutcomeReference
Fe(III)/Peracetic Acid (PAA)AcceleratorGA assists in the regeneration of Fe(II) from Fe(III), enhancing PAA activation.Efficient removal of bisphenol A (>90% in 20 min) over a wide pH range (4.0-7.0). acs.org
Photo-Fenton (Fe²⁺ + H₂O₂ + UV)Target Pollutant ModelDirect photodegradation and reaction with hydroxyl radicals.95.6% degradation of GA in 7.5 minutes. nih.govtandfonline.com
Homogeneous/Heterogeneous FentonReducing MediatorReduces Fe³⁺ to Fe²⁺, minimizing Fe³⁺ accumulation and enhancing •OH generation.Effective degradation of pollutants at pH values above the typical optimum for Fenton processes. nih.gov
Fenton-type systems (Fe(III)/H₂O₂)Pro-oxidant/AntioxidantPromotes •OH production via iron chelation at low GA:Fe(III) ratios; scavenges radicals at high ratios.Overall effect depends on the concentration ratio of GA to Fe(III). acs.org

This compound in Sustainable Energy Systems

The application of sodium-based materials is a burgeoning field in the quest for sustainable energy solutions, driven by the abundance and low cost of sodium compared to lithium. qurator.combatterypowertips.combelfercenter.org Sodium-ion batteries (SIBs) are a leading alternative to lithium-ion batteries for large-scale energy storage from renewable sources like solar and wind. qurator.comidtechex.com

Recent fundamental research has pointed to a potential role for gallate-based materials in this area. A notable example is the development of a gallate-based metal-organic framework (MOF). Specifically, a CoS₂/C composite derived from a gallate-MOF has been designed as a catalyst for room-temperature sodium-sulfur batteries. researchgate.net These batteries are attractive for their high theoretical energy density but face challenges that catalytic materials can help overcome. researchgate.net

Furthermore, the photocatalytic properties of gallium-based materials, for whose synthesis this compound can be a precursor, are relevant for sustainable energy applications. patsnap.com Gallium oxide spinels have been investigated for photocatalytic processes, including water splitting for hydrogen production and in solar cells. acs.orgresearchgate.net While direct use of this compound in operational energy systems is not yet established, its role as a precursor and in the synthesis of novel catalytic materials for next-generation batteries and photocatalysis represents a promising frontier in fundamental research.

Applications in Next-Generation Battery Technologies (e.g., Room-Temperature Sodium-Sulfur Batteries)

The quest for energy storage systems beyond lithium-ion batteries has intensified, driven by the need for cost-effective and earth-abundant materials. stanford.edu Room-temperature sodium-sulfur (RT Na-S) batteries are a promising alternative due to their high theoretical energy density, environmental friendliness, and the low cost of sodium and sulfur. rsc.orgresearchgate.net However, their practical application is hindered by several challenges, including the insulating nature of sulfur, the large volume expansion during cycling, and the "shuttle effect," where soluble sodium polysulfide (NaPS) intermediates dissolve into the electrolyte, leading to rapid capacity decay. rsc.orgacs.org

Recent research has demonstrated the innovative use of gallate-based materials to address these issues. Scientists have developed cobalt-gallate metal-organic frameworks (MOFs) as precursors to synthesize advanced composite materials for RT Na-S battery cathodes. rsc.orgrsc.org In one such study, a Co-gallate complex was used to create CoS₂/C microprisms that serve as a highly effective sulfur host. rsc.org

The key functionalities of this gallate-derived material are:

Structural Integrity : The engineered micro- and mesoporous structures derived from the Co-gallate MOF physically accommodate the expansion of active sulfur during the discharge process, which helps maintain the microstructural integrity of the cathode. rsc.org

Inhibition of Shuttle Effect : The CoS₂ component of the composite exhibits strong chemical adsorption of sodium polysulfides, effectively trapping them and suppressing the detrimental shuttle effect. rsc.org

Electrocatalysis : The material acts as a catalyst, accelerating the conversion kinetics of NaPS and promoting the nucleation of sodium sulfide (Na₂S). rsc.orgrsc.org This enhanced catalytic activity improves the electrochemical performance and reaction rates within the battery. rsc.org

The resulting S@CoS₂/C cathodes have demonstrated exceptional performance, showcasing the potential of gallate-derived materials in advancing RT Na-S battery technology. rsc.orgrsc.org

Table 1: Electrochemical Performance of Gallate-MOF Derived S@CoS₂/C Cathode in RT Na-S Batteries rsc.org

Performance MetricValueConditions
Specific Capacity 623 mAh g⁻¹After 870 cycles at 1 A g⁻¹
Rate Capability 471 mAh g⁻¹At a current density of 3.0 A g⁻¹
Cycle Life 870 cyclesAt a current density of 1 A g⁻¹

This rational design of functional catalysts using gallate-based MOFs provides a new avenue for developing high-performance host materials for RT Na-S batteries. rsc.org

Role as Redox Mediators in Energy Conversion

Redox mediators (RMs) are chemical compounds that facilitate electrochemical reactions by acting as intermediate electron carriers. sci-hub.se They are soluble species that can be reversibly oxidized and reduced, shuttling electrons between an electrode surface and a reactant in the electrolyte. sci-hub.senih.gov This process can significantly enhance the kinetics of sluggish electrochemical reactions, making energy conversion and storage systems more efficient. nih.govrsc.org An effective RM can fundamentally alter the chemistry of an electrochemical system by considerably decreasing the electrode reaction polarization. rsc.org

The molecular structure of this compound, which it shares with its parent compound gallic acid, makes it a promising candidate for redox mediation. The key to its function lies in the hydroxyl (-OH) groups attached to its aromatic ring. These groups can readily donate electrons, allowing the molecule to undergo oxidation and subsequently be reduced back to its original state. This ability to scavenge free radicals and reactive oxygen species is a manifestation of its antioxidant properties, which are fundamentally redox reactions.

In the context of energy conversion, this compound can act as a soluble catalyst. The process involves these steps:

The mediator is electrochemically activated (oxidized or reduced) at the electrode surface. nih.gov

It then diffuses through the electrolyte to react chemically with the target reactants. nih.gov

After transferring charge, the mediator is regenerated and can be reactivated at the electrode surface to begin another cycle. nih.gov

This mechanism of an electrochemical-chemical coupled system allows the reaction to occur more efficiently, especially in systems where direct charge transfer at the electrode-electrolyte interface is slow. nih.gov The antioxidant capacity of gallic acid and its derivatives is attributed to these aromatic hydroxyl groups, which can stabilize radical intermediates through resonance. researchgate.net This inherent redox activity suggests the potential for this compound and related compounds to be developed as effective redox mediators for various energy conversion applications, such as in dye-sensitized solar cells or certain types of batteries where mediated charge transfer is beneficial. nih.gov

Q & A

Q. What are the established methods for synthesizing sodium gallate (NaGa(OH)₄ or GaO₂·Na) in laboratory settings?

this compound is typically synthesized as a by-product during aluminum extraction via the Bayer process. A common method involves:

  • Dissolving gallium-containing ores in sodium hydroxide to form a sodium aluminate and this compound solution.
  • Fractional crystallization with CO₂ to precipitate aluminum hydroxide, leaving this compound in solution .
  • Electrolysis or controlled precipitation to isolate this compound. Note: Purity can be verified via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDX) .

Q. How is this compound characterized structurally and chemically?

Key techniques include:

  • X-ray crystallography to determine crystal structure (e.g., co-crystallization with enzymes under anaerobic conditions) .
  • EDX mapping to confirm elemental composition (Ga, Na, O ratios) .
  • UV-vis spectroscopy to monitor reactivity in catalytic studies .
  • FESEM for surface morphology analysis .

Q. What are the primary applications of this compound in materials science?

this compound is studied for:

  • Catalytic activity in redox reactions (e.g., hydrogen evolution or CO₂ reduction).
  • Alloy formation with indium and tin, preserving In:Sn ratios while integrating Ga .
  • Precursor for gallium-based nanomaterials via electrochemical methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity of this compound?

Example: A study found NaGa(OH)₄ exhibited slower catalytic kinetics compared to Ga-In-Sn alloys. To validate:

  • Replicate experiments using standardized UV-vis protocols.
  • Control for homogeneous vs. heterogeneous catalysis by isolating soluble this compound from solid catalysts .
  • Compare EDX line scans to confirm alloy integrity and Ga distribution . Data contradiction analysis: Discrepancies may arise from differences in particle morphology or Ga leaching during reactions.

Q. What methodological considerations are critical for studying this compound in biological systems?

While this compound itself is less studied, gallate derivatives (e.g., methyl gallate) are used in inflammation models. Lessons include:

  • Dose optimization (e.g., 100–300 mg/kg in rat colitis studies) .
  • Validating specificity via assays comparing this compound to other gallates (e.g., propyl or ethyl gallate) .
  • Monitoring oxidative stress markers (e.g., glutathione levels) to assess gallate-mediated antioxidant effects .

Q. How can advanced spectroscopic techniques clarify this compound’s role in enzymatic interactions?

Case study: Co-crystallization of DesB dioxygenase with gallate under anaerobic conditions revealed:

  • Use of 26% PEG8000 and HEPES-NaOH buffer (pH 7.75) for crystal growth .
  • Diffraction data (collected at synchrotron facilities) to map gallate-binding active sites . Methodological tip: Anaerobic handling prevents gallate oxidation, ensuring structural accuracy.

Methodological Recommendations

  • For reproducibility: Document buffer conditions (e.g., sodium acetate/HEPES in crystallography) .
  • For mechanistic studies: Combine kinetic assays (UV-vis) with structural data (XRD) to distinguish surface vs. bulk reactivity .
  • For biological relevance: Cross-reference gallate derivative studies to hypothesize this compound’s behavior in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.